molecular formula C18H20N6O B6047931 N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide

N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide

Cat. No. B6047931
M. Wt: 336.4 g/mol
InChI Key: IFWDFHPKBBLDFS-UHFFFAOYSA-N
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Description

N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

MPEP selectively blocks the N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide receptor subtype, which is involved in various neurological functions such as learning and memory, anxiety, and addiction. By blocking this receptor, MPEP modulates the release of glutamate, a neurotransmitter that is involved in synaptic plasticity, and reduces the excitability of neurons in the brain.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, decreasing oxidative stress, and improving synaptic plasticity. MPEP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments, including its selective antagonism of N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide, which allows for the specific modulation of glutamate release and neuronal excitability. However, MPEP has some limitations, including its poor solubility in water and its potential off-target effects on other mGluR subtypes.

Future Directions

There are several future directions for the study of MPEP, including its potential therapeutic applications in various neurological disorders, the development of more potent and selective N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide antagonists, and the investigation of the role of N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide in other physiological functions such as pain and inflammation.
Conclusion:
In conclusion, N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide, also known as MPEP, is a selective antagonist of the N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide receptor subtype that has potential therapeutic applications in various neurological disorders. MPEP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of MPEP as a therapeutic agent.

Synthesis Methods

The synthesis of MPEP involves the reaction of 2-pyrazinecarboxylic acid with 1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde to form the intermediate compound, N-(1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl)-2-pyrazinecarboxamide. This intermediate is then reacted with 3-bromo-1-propanol to form the final product, N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. MPEP has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and protect against neuroinflammation and oxidative stress in animal models.

properties

IUPAC Name

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13(23-18(25)7-6-15-11-19-9-10-20-15)16-12-22-24(14(16)2)17-5-3-4-8-21-17/h3-5,8-13H,6-7H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWDFHPKBBLDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-pyrazin-2-ylpropanamide

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